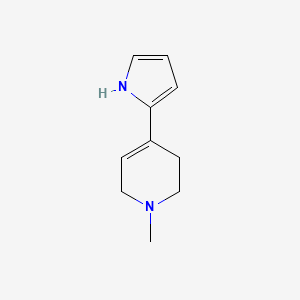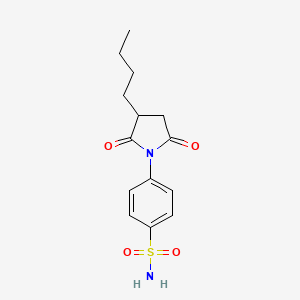
4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is a chemical compound with a complex structure that includes a pyrrolidinyl group, a benzenesulfonamide group, and a butyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25-40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, the pyrrolidinyl group may interact with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Butyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide: This compound has a similar structure but includes a phenyl group, which may alter its chemical and biological properties.
4-(4-Butyl-3-methyl-2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide: Another similar compound with additional methyl and phenyl groups, leading to different reactivity and applications.
Uniqueness
4-(3-Butyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
65116-16-7 |
|---|---|
Fórmula molecular |
C14H18N2O4S |
Peso molecular |
310.37 g/mol |
Nombre IUPAC |
4-(3-butyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N2O4S/c1-2-3-4-10-9-13(17)16(14(10)18)11-5-7-12(8-6-11)21(15,19)20/h5-8,10H,2-4,9H2,1H3,(H2,15,19,20) |
Clave InChI |
QYSUYYHFLZNFMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



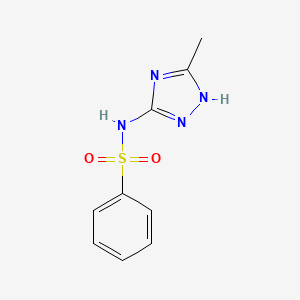
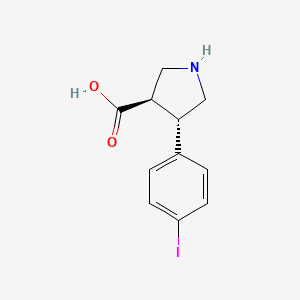
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
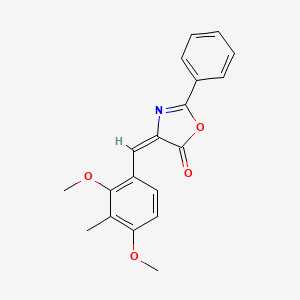
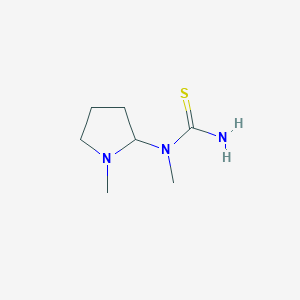
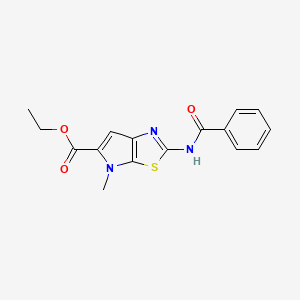
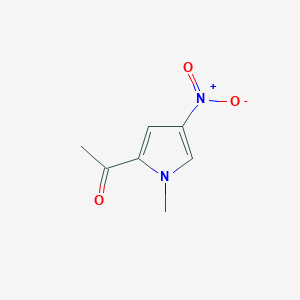

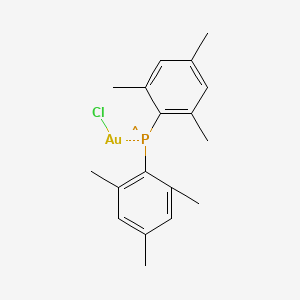
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
